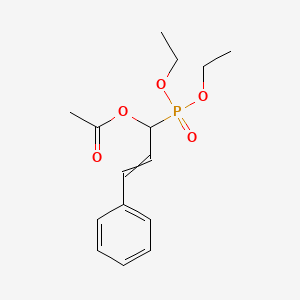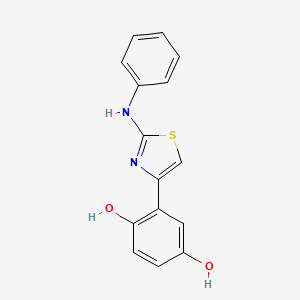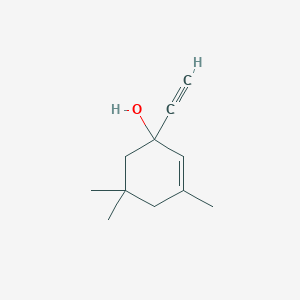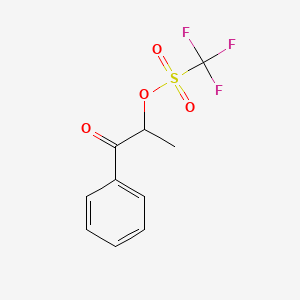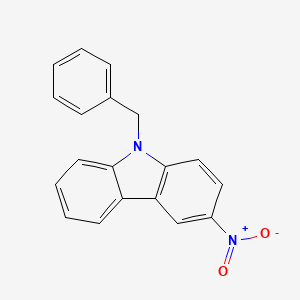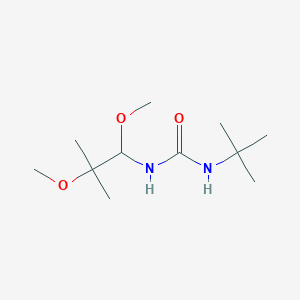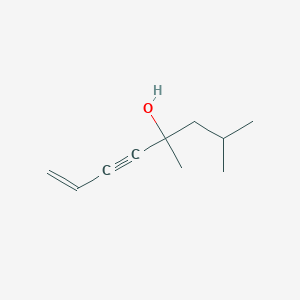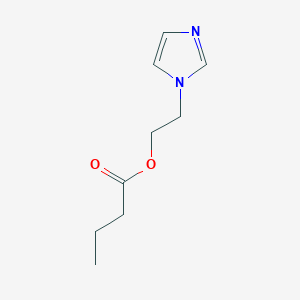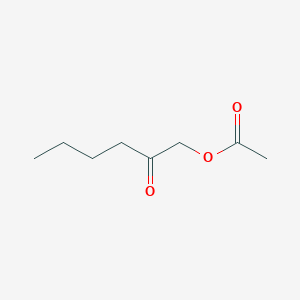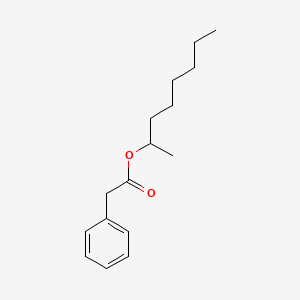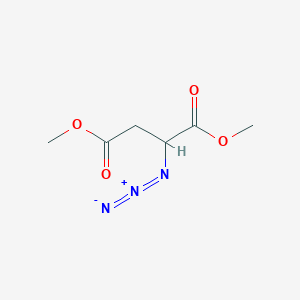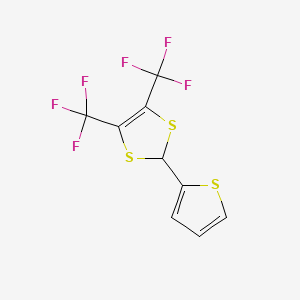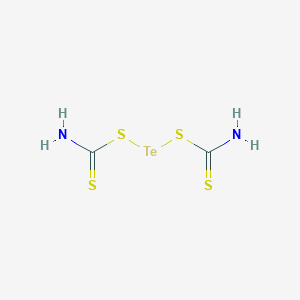
(Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) is a complex organosulfur compound characterized by the presence of disulfide and thioamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) typically involves the coupling of thiols with disulfides. One common method is the reaction of thiols with 1-chlorobenzotriazole, which forms benzotriazolated thiols. These intermediates then react with another thiol to form the desired disulfide compound . This method is advantageous as it avoids the use of toxic and harsh oxidizing agents.
Industrial Production Methods
Industrial production of (Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) often employs large-scale synthesis techniques that ensure high yield and purity. The process involves the use of organophosphorus sulfenyl bromide as an activating agent, which facilitates the formation of unsymmetrical disulfides under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
(Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The thioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonamides and sulfinamides.
Reduction: Thiols.
Substitution: Various substituted thioamides and disulfides.
Applications De Recherche Scientifique
(Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of disulfide bonds.
Biology: Employed in the study of redox biology and protein folding due to its ability to form and break disulfide bonds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can modulate redox states.
Industry: Utilized in the production of polymers and other materials that require disulfide linkages
Mécanisme D'action
The mechanism of action of (Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) involves its ability to undergo redox reactions. The disulfide bonds can be reduced to thiols, which can then participate in further chemical reactions. This redox capability is crucial in biological systems where disulfide bonds play a role in protein structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: Compounds containing the sulfonamide group, which are used in various pharmaceutical applications.
Sulfinamides: Similar to sulfonamides but with a sulfinyl group, used in organic synthesis.
Disulfides: Compounds with disulfide bonds, commonly found in proteins and used in redox biology .
Propriétés
Numéro CAS |
92593-36-7 |
|---|---|
Formule moléculaire |
C2H4N2S4Te |
Poids moléculaire |
311.9 g/mol |
Nom IUPAC |
carbamothioylsulfanyltellanyl carbamodithioate |
InChI |
InChI=1S/C2H4N2S4Te/c3-1(5)7-9-8-2(4)6/h(H2,3,5)(H2,4,6) |
Clé InChI |
NJWUMLMAYBUQJR-UHFFFAOYSA-N |
SMILES canonique |
C(=S)(N)S[Te]SC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(ethylsulfanyl)methyl]-2-iodophenol](/img/structure/B14361276.png)
